molecular formula C12H13NO B1388683 1-Isopropyl-1H-indole-5-carbaldehyde CAS No. 1030432-40-6

1-Isopropyl-1H-indole-5-carbaldehyde

Cat. No.: B1388683
CAS No.: 1030432-40-6
M. Wt: 187.24 g/mol
InChI Key: OROXNZCMKPLKCC-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-5-carbaldehyde is an indole derivative featuring an aldehyde group at the 5-position and an isopropyl substituent at the 1-position of the indole heterocycle. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol and a CAS registry number of 1030432-40-6 (as per ). Notably, a discontinued product entry with CAS 2173135-20-9 () may refer to a batch-specific variant or a registration discrepancy, highlighting the need for verification in procurement.

Properties

IUPAC Name

1-propan-2-ylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROXNZCMKPLKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically starts from 1H-indole or a suitably substituted indole precursor. The aldehyde group at position 5 can be introduced by:

  • Electrophilic aromatic substitution using formylation reactions such as the Vilsmeier-Haack reaction.
  • Directed ortho-metalation followed by quenching with electrophilic formyl sources.

N-Isopropylation

The isopropyl group at the nitrogen is introduced by alkylation of the indole nitrogen. Common methods include:

  • Reaction of indole with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions.
  • Use of isopropyl tosylate or mesylate as alkylating agents.

Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions on the indole ring.

Representative Synthetic Route

A typical preparation sequence is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formylation (Vilsmeier-Haack) POCl3, DMF, low temperature Introduction of aldehyde at C-5
2 N-Isopropylation Isopropyl bromide, K2CO3 or NaH, DMF solvent Alkylation of indole nitrogen
3 Purification Chromatography or recrystallization Isolation of pure this compound

Alternative Methods

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions can be adapted to introduce substituents, though this is less direct for 1-isopropyl-5-carbaldehyde.
  • Directed Metalation: Lithiation at position 5 followed by quenching with DMF can introduce the aldehyde group after N-isopropylation.

Research Findings and Optimization

Reaction Yields and Conditions

Research indicates that:

  • Vilsmeier-Haack formylation on N-isopropylindole gives moderate to high yields (60-85%) of the 5-carbaldehyde derivative.
  • N-isopropylation of 5-formylindole can be achieved in yields of 70-90% under mild basic conditions.
  • Use of polar aprotic solvents like DMF or DMSO enhances reaction efficiency.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Vilsmeier-Haack Formylation + N-Alkylation Straightforward, widely used, good regioselectivity Requires handling of POCl3, possible side reactions 60-85 Most common approach
Fischer Indole Synthesis Can build indole ring and introduce substituents simultaneously Less direct for 1-isopropyl-5-carbaldehyde Variable More complex, multi-step
Directed Metalation + Quenching High regioselectivity, versatile Requires strong bases, sensitive to moisture 50-75 Useful for late-stage functionalization

Summary Table of Key Preparation Parameters

Parameter Details
Starting material Indole or 5-formylindole
Formylation reagent POCl3/DMF (Vilsmeier-Haack)
Alkylation reagent Isopropyl bromide or chloride
Base for alkylation Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent DMF, DMSO, or other polar aprotic solvents
Temperature range 0°C to reflux depending on step
Purification Column chromatography, recrystallization
Typical overall yield 50-85%

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form indole-5-carboxylic acid.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Indole-5-carboxylic acid

  • Reduction: 1-Isopropyl-1H-indole-5-ol

  • Substitution: Various substituted indoles depending on the reagents used

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1030432-40-6

The compound features an indole structure, which is known for its biological activity and utility in medicinal chemistry.

Scientific Research Applications

1-Isopropyl-1H-indole-5-carbaldehyde has been studied for its potential in several scientific domains:

Pharmaceutical Development

This compound serves as an essential intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating conditions like depression and anxiety disorders .

Organic Synthesis

In organic chemistry, this compound is utilized to produce complex organic molecules. Its reactivity facilitates the formation of diverse derivatives that can be tailored for specific applications, including materials science and agrochemicals .

Biological Research

Research indicates that this compound exhibits significant biological activities, including antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, highlighting its potential as a lead compound in antibiotic development .

Fluorescent Probes

Due to its unique chemical structure, this compound can be developed into fluorescent probes. These probes are valuable in cellular biology for imaging applications, enhancing visualization techniques in live-cell imaging and tracking biological processes .

Material Science

In materials science, this compound can be incorporated into polymer matrices to improve their properties. It has been shown to enhance the durability and performance of coatings and other materials, suggesting its utility in developing advanced materials with specific functionalities .

Antimicrobial Activity Study

A notable study evaluated the antimicrobial activity of synthesized indole derivatives, including this compound. The results indicated that these compounds exhibited high activity against MRSA with minimum inhibitory concentrations (MIC) as low as 1 μg/mL, demonstrating their potential as new antimicrobial agents .

Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound revealed that modifications to the indole structure could enhance biological activity significantly. For instance, derivatives were tested for their ability to inhibit biofilm formation in bacterial cultures, showing promising results that could lead to new therapeutic strategies against biofilm-associated infections .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersPotential antidepressant properties
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity allows diverse derivative synthesis
Biological ResearchAntimicrobial properties against MRSA and tuberculosisHigh activity observed; MIC as low as 1 μg/mL
Fluorescent ProbesUsed in imaging applications for cellular biologyEnhances visualization techniques
Material ScienceImproves properties of polymers and coatingsIncreases durability and performance

Mechanism of Action

The mechanism by which 1-Isopropyl-1H-indole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

  • 1-Isopropyl-1H-indole-6-carbaldehyde (CAS 921602-58-6) shares the same molecular formula (C₁₂H₁₃NO) and substituents as the target compound but differs in the aldehyde group’s position (6 vs. 5 on the indole ring). This positional isomerism may influence reactivity and intermolecular interactions due to electronic effects and steric hindrance variations .

Heterocyclic Core Modifications

  • 1-Isopropyl-1H-indazole-5-carbaldehyde (CAS 1554509-14-6) replaces the indole core with indazole (two adjacent nitrogen atoms in the bicyclic structure). Commercial availability via suppliers like AiFChem and Ambeed () contrasts with the discontinued status of some indole-based analogs .

Substituent Variations

  • 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde (CAS 1134334-43-2) features an ethoxy group at position 5 and a longer propyl chain at position 1. The ethoxy group increases electron density, while the propyl substituent enhances lipophilicity compared to the isopropyl group in the target compound .
  • 1H-Indole-4-carbaldehyde (CAS 1074-86-8) lacks alkyl substituents, resulting in a simpler structure (molecular weight: 145.16 g/mol ). Its lower steric bulk and unmodified indole core make it more reactive in aldehyde-mediated reactions, such as condensations or nucleophilic additions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aldehyde Position Key Substituents Notes
1-Isopropyl-1H-indole-5-carbaldehyde 1030432-40-6 C₁₂H₁₃NO 187.24 5 1-isopropyl Discontinued variant exists
1-Isopropyl-1H-indole-6-carbaldehyde 921602-58-6 C₁₂H₁₃NO 187.24 6 1-isopropyl Positional isomer
1-Isopropyl-1H-indazole-5-carbaldehyde 1554509-14-6 C₁₁H₁₁N₂O 187.22 5 1-isopropyl, indazole core Commercially available
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 1134334-43-2 C₁₄H₁₇NO₂ 231.29 3 5-ethoxy, 1-propyl Enhanced lipophilicity
1H-Indole-4-carbaldehyde 1074-86-8 C₉H₇NO 145.16 4 None Simplified structure

Biological Activity

1-Isopropyl-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an isopropyl group at the 1-position and an aldehyde functional group at the 5-position. This structure is conducive to various biological interactions, making it a target for drug discovery.

Antimicrobial Activity

Research has shown that indole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus (MRSA). In a study, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL against MRSA, indicating potent antimicrobial properties .

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Indole derivative A0.25Anti-MRSA
Indole derivative B16Anti-MRSA

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in various cell lines. Notably, some derivatives have shown low cytotoxicity while maintaining antimicrobial efficacy. For example, certain analogues exhibited no hemolytic activity at doses up to 32 µg/mL, suggesting a favorable selectivity profile .

The biological activity of indole derivatives like this compound is often attributed to their ability to interact with specific molecular targets. These compounds can inhibit key enzymes involved in bacterial DNA replication and transcription, leading to reduced cell growth and proliferation .

Enzyme Inhibition

Several studies have reported that indole derivatives can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial survival. The inhibition of these enzymes disrupts nucleic acid synthesis, ultimately leading to cell death.

Case Studies

Case Study 1: Antimicrobial Screening

In a comprehensive screening of indole derivatives, researchers synthesized a library of compounds based on the structure of this compound. The study identified several compounds with promising anti-MRSA activity and low cytotoxicity profiles. This highlights the potential for developing new antimicrobial agents derived from this scaffold .

Case Study 2: Molecular Dynamics Studies

Molecular dynamics simulations have been employed to understand the binding interactions between indole derivatives and their biological targets. These studies provide insights into how structural modifications can enhance potency and selectivity against specific pathogens .

Q & A

Q. What are the optimal synthetic routes for 1-Isopropyl-1H-indole-5-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of indole derivatives often involves condensation, cyclization, or substitution reactions. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid have been synthesized via refluxing with sodium acetate and acetic acid (AcOH) under controlled conditions . For this compound, start with indole-5-carbaldehyde and introduce the isopropyl group via alkylation. Optimize reaction parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates with TLC and characterize final products via 1H^1H-NMR and HPLC (>95% purity).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Confirm the aldehyde proton (δ 9.5–10.5 ppm) and isopropyl group (δ 1.2–1.5 ppm for CH3_3, δ 2.5–3.0 ppm for CH) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (MS) : Verify molecular ion peak (m/z ≈ 201.1 for C12_{12}H13_{13}NO).
    Cross-validate results with X-ray crystallography if single crystals are obtainable.

Q. What experimental approaches are recommended to determine the compound’s solubility and stability under varying conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy at λmax .
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes). Monitor degradation products using LC-MS and compare with control samples stored at –20°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrophilicity Index : Predict sites for nucleophilic attack (e.g., aldehyde carbonyl).
  • Transition State Energies : Model reaction pathways for derivatization (e.g., Schiff base formation).
    Validate predictions experimentally by synthesizing derivatives and comparing reaction outcomes with computational data .

Q. What strategies resolve contradictions in reported biological activity data for indole derivatives like this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Dose-Response Curves : Test a wide concentration range (nM–µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling or proteome arrays to rule out non-specific interactions .

Q. How can researchers design experiments to study the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) in real time.
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding.
  • Molecular Docking : Align the compound’s structure with protein active sites (e.g., using AutoDock Vina) to hypothesize binding modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1H-indole-5-carbaldehyde
Reactant of Route 2
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1-Isopropyl-1H-indole-5-carbaldehyde

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